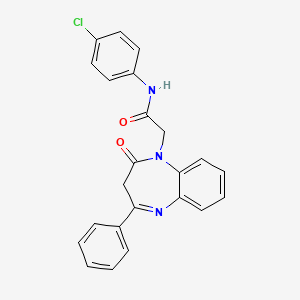

N-(4-chlorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O2/c24-17-10-12-18(13-11-17)25-22(28)15-27-21-9-5-4-8-19(21)26-20(14-23(27)29)16-6-2-1-3-7-16/h1-13H,14-15H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMXADPYUYGFBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide typically involves multiple steps, starting with the preparation of the benzodiazepine core. One common method involves the condensation of o-phenylenediamine with a suitable ketone to form the benzodiazepine ring. This is followed by the introduction of the chlorophenyl group through a nucleophilic substitution reaction. The final step involves the acylation of the benzodiazepine derivative with an appropriate acylating agent to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorophenyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-chlorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

Biology: Studied for its potential effects on neurotransmitter systems.

Medicine: Investigated for its anxiolytic and sedative properties.

Industry: Utilized in the development of pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction modulates the flow of chloride ions across the neuronal membrane, resulting in hyperpolarization and reduced neuronal excitability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in the Benzodiazepine Core and Acetamide Substituents

The target compound shares a 1,5-benzodiazepine backbone with several analogs but differs in substituent patterns:

Notes:

- *Estimated based on structural similarity to .

- logP values influence membrane permeability and bioavailability.

Hydrogen Bonding and Crystal Packing

- Target Compound : Likely forms intermolecular hydrogen bonds via the amide N–H and carbonyl oxygen, similar to analogs. The 4-chlorophenyl group may induce steric effects, altering dihedral angles between rings .

- N-(5-chloro-2-methoxyphenyl) Analog : Exhibits a polar surface area of 54.67 Ų, suggesting moderate solubility. The methoxy group could participate in weak hydrogen bonds.

- 2-(2,4-Dichlorophenyl) Pyrazole Derivative : Forms R22(10) hydrogen-bonded dimers, stabilizing the crystal lattice. Dihedral angles of 80.70° (amide vs. dichlorophenyl) highlight steric hindrance.

Electronic and Steric Effects

- Electron-Withdrawing Groups : The 4-chlorophenyl group in the target compound enhances electrophilicity compared to the 4-fluorophenyl analog .

Research Findings and Implications

- Pharmacological Potential: The 1,5-benzodiazepine scaffold is associated with CNS activity. Substitutions at the 4-position (e.g., phenyl, fluorophenyl) may modulate receptor selectivity .

- Crystallography : SHELX programs () are widely used for structural validation, as seen in and .

Biological Activity

N-(4-chlorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains a benzodiazepine core, which is known for its diverse pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodiazepine derivatives. The compound has shown promising activity against various cancer cell lines. For instance, in vitro assays demonstrated cytotoxic effects on human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The IC50 values observed were comparable to those of established anticancer agents, indicating significant potency.

Table 1: Anticancer Activity Data

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with tumor growth and survival. It has been suggested that this compound may act as an inhibitor of the epidermal growth factor receptor (EGFR), a target in many cancers.

Neuropharmacological Effects

In addition to its anticancer properties, this compound may exhibit neuropharmacological activities typical of benzodiazepines. Research indicates that benzodiazepines can modulate GABAergic transmission, which is crucial for their anxiolytic and sedative effects.

Anxiolytic and Sedative Properties

Studies have shown that compounds with similar structures to this compound can possess anxiolytic properties. This is attributed to their ability to enhance the effect of the neurotransmitter gamma-Aminobutyric acid (GABA).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.